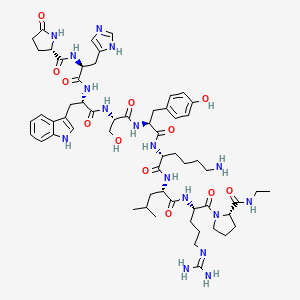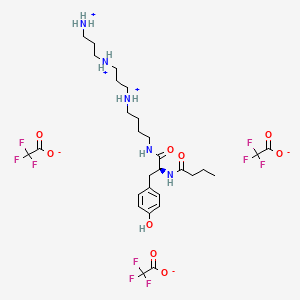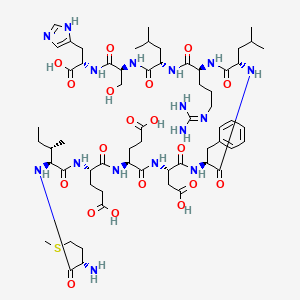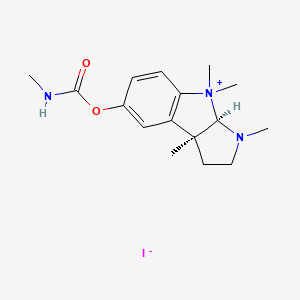
Oxametacina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La oxametacina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones notables incluyen:
Investigación Antiinflamatoria: La this compound se estudia ampliamente por sus propiedades antiinflamatorias.
Inhibición de la Histona Desacetilasa: La this compound tiene farmacóforos de inhibidores clásicos de la histona desacetilasa y se ha evaluado por su inhibición enzimática de la histona desacetilasa y su potencial antitumoral
Farmacocinética y Biotransformación: Se han realizado investigaciones sobre la farmacocinética y la biotransformación de la this compound tanto en animales como en humanos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La oxametacina se puede sintetizar a través de la hidrólisis del grupo amida, que es una de las vías de síntesis de la Deboxamet . Las rutas sintéticas detalladas y las condiciones de reacción para la this compound no están ampliamente documentadas en la literatura disponible. Se sabe que la síntesis implica la formación de la estructura del anillo indólico y la unión del fragmento benzoílico a través del grupo acilo .
Métodos de Producción Industrial
Los métodos de producción industrial para la this compound no están bien documentados en las fuentes disponibles. Normalmente, la producción de este tipo de compuestos implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La oxametacina experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución . La hidrólisis del grupo amida es una reacción notable que conduce a la formación de Deboxamet .
Reactivos y Condiciones Comunes
Los reactivos y condiciones comunes utilizados en las reacciones que involucran this compound no están ampliamente detallados en la literatura disponible. Los reactivos típicos para las reacciones de hidrólisis incluyen agua o ácidos/bases acuosos, mientras que las reacciones de oxidación pueden involucrar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Principales Productos Formados
Los principales productos formados a partir de la hidrólisis de la this compound incluyen Deboxamet
Mecanismo De Acción
La oxametacina ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX), específicamente la prostaglandina G/H sintasa 1 (PGH1) . Al inhibir estas enzimas, la this compound reduce la producción de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre . Además, la this compound se ha estudiado por su posible inhibición de la histona desacetilasa, lo que puede contribuir a sus efectos antitumorales .
Comparación Con Compuestos Similares
La oxametacina pertenece a la clase de los benzoilindoles y es similar a otros fármacos antiinflamatorios no esteroideos (AINE) como la indometacina y la acemetacina .
Indometacina: Al igual que la this compound, la indometacina es un potente AINE que se utiliza por sus propiedades antiinflamatorias, analgésicas y antipiréticas. .
Acemetacina: La acemetacina es otro AINE con propiedades similares a la this compound.
La singularidad de la this compound radica en su doble función como AINE y posible inhibidor de la histona desacetilasa, lo que puede ofrecer beneficios terapéuticos adicionales .
Propiedades
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNYCDWNITGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181517 | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-30-9 | |
| Record name | Oxametacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27035-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxametacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxametacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxametacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)


